Fmoc-Tyr(3,5-I2)-OH
Overview
Description
Fmoc-Tyr(3,5-I2)-OH is a derivative of the amino acid tyrosine, where the phenolic hydrogen atoms at positions 3 and 5 are replaced by iodine atoms. The compound is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group at the amino terminus. This modification is commonly used in peptide synthesis to protect the amino group during the coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Tyr(3,5-I2)-OH typically involves the iodination of Fmoc-tyrosine. The process begins with the protection of the amino group of tyrosine using the Fmoc group. The iodination is then carried out using iodine or an iodine-containing reagent under specific conditions to ensure selective iodination at the 3 and 5 positions of the phenolic ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-purity reagents to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Tyr(3,5-I2)-OH undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The iodine atoms can be reduced to hydrogen atoms.
Substitution: The iodine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Deiodinated tyrosine derivatives.
Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Fmoc-Tyr(3,5-I2)-OH is widely used in peptide synthesis as a building block. The Fmoc group protects the amino group during the coupling reactions, allowing for the sequential addition of amino acids to form peptides.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The iodine atoms can serve as markers for tracking the compound in biological systems.
Medicine
The compound is used in the development of peptide-based drugs. The iodinated tyrosine residue can enhance the binding affinity and specificity of peptides to their target receptors.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of peptide therapeutics. The compound’s stability and reactivity make it suitable for large-scale production of peptide drugs.
Mechanism of Action
The mechanism of action of Fmoc-Tyr(3,5-I2)-OH involves its incorporation into peptides. The iodine atoms can participate in halogen bonding, which can influence the peptide’s conformation and binding properties. The Fmoc group protects the amino group during synthesis and is removed under basic conditions to reveal the free amino group for further reactions.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Tyr-OH: The non-iodinated version of the compound.
Fmoc-Tyr(3-I)-OH: A mono-iodinated version with iodine at the 3 position.
Fmoc-Tyr(5-I)-OH: A mono-iodinated version with iodine at the 5 position.
Uniqueness
Fmoc-Tyr(3,5-I2)-OH is unique due to the presence of two iodine atoms, which can significantly alter the compound’s chemical and biological properties. The di-iodination can enhance the compound’s reactivity and binding affinity in peptide synthesis and biological applications.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19I2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNWCIROCRMKAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)I)O)I)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19I2NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399820 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,5-diiodotyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
655.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103213-31-6 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,5-diiodotyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00399820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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